molecular formula C9H7N3O4 B1334350 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione CAS No. 90323-30-1

1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione

Cat. No.: B1334350
CAS No.: 90323-30-1
M. Wt: 221.17 g/mol
InChI Key: IYLOMHHYFYUDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione typically involves the condensation of appropriate o-phenylenediamine derivatives with dicarbonyl compounds. For example, the reaction of 1-methyl-2-nitrobenzene-1,2-diamine with oxalic acid or its derivatives under acidic conditions can yield the desired quinoxaline dione.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Reduction Products: 1-methyl-6-aminoquinoxaline-2,3(1H,4H)-dione.

    Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in studying redox biology due to its nitro and dione functionalities.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dione structure may also participate in redox cycling, generating reactive oxygen species that can affect cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    6-nitroquinoxaline-2,3(1H,4H)-dione: Lacks the methyl group but shares similar chemical properties.

    1-methylquinoxaline-2,3(1H,4H)-dione: Lacks the nitro group, which affects its redox properties.

Uniqueness

1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione is unique due to the presence of both the nitro and dione functionalities, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

4-methyl-7-nitro-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)10-8(13)9(11)14/h2-4H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLOMHHYFYUDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396591
Record name 1-Methyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90323-30-1
Record name 1-Methyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.0 g (5.9 mmol) 2-amino-4-nitro-N-methylaniline and 1.5 g (11.9 mmol) oxalic acid dihydrate in 50 ml 4N hydrochloric acid was refluxed for 3 h. After cooling to 25° C., the precipitate was filtered off and washed with water. The crude product was recrystallized (dimethylformamide-water) to give 1.0 g (78%) of 1-methyl-6-nitroquinoxaline-2.3-(1H,4H)-dione. M.p. 356° C. NMR (DMSO-d6): 12.2 (1H, broad s), 7.9 (1H, d), 7.8 (1H, s), 7.4 (1H, d), 3.47 (3H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 2
Reactant of Route 2
1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 3
Reactant of Route 3
1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 4
1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 5
1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 6
1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.